UDP-glucosamine disodium
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Overview
Description
UDP-glucosamine disodium, also known as uridine diphosphate N-acetylglucosamine disodium, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a crucial part of the hexosamine biosynthesis pathway and plays a significant role in various biological processes, including intracellular signaling and the formation of glycosaminoglycans, proteoglycans, and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
UDP-glucosamine disodium can be synthesized through enzymatic routes. One common method involves the phosphorylation of N-acetylglucosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase to yield this compound . This enzymatic synthesis is preferred due to its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often employs whole-cell catalysis methods using microorganisms like Saccharomyces cerevisiae. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
UDP-glucosamine disodium undergoes various chemical reactions, including:
Glycosylation: It acts as a donor molecule in glycosylation reactions, transferring N-acetylglucosamine residues to proteins and lipids.
Hydrolysis: It can be hydrolyzed to release N-acetylglucosamine and uridine diphosphate.
Common Reagents and Conditions
The glycosylation reactions typically involve glycosyltransferases as catalysts. The hydrolysis reactions can occur under acidic or enzymatic conditions.
Major Products
The major products formed from these reactions include glycosylated proteins and lipids, as well as free N-acetylglucosamine and uridine diphosphate .
Scientific Research Applications
UDP-glucosamine disodium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling and the regulation of various cellular processes.
Medicine: It is involved in the study of metabolic diseases and the development of therapeutic agents targeting glycosylation pathways.
Industry: It is used in the production of glycosaminoglycans and other polysaccharides for various industrial applications .
Mechanism of Action
UDP-glucosamine disodium exerts its effects primarily through its role as a substrate for O-GlcNAc transferase, which catalyzes the addition of O-GlcNAc to proteins.
Comparison with Similar Compounds
Similar Compounds
UDP-N-acetylgalactosamine: Similar to UDP-glucosamine disodium, it is involved in glycosylation reactions but transfers N-acetylgalactosamine residues instead.
UDP-glucose: Another nucleotide sugar involved in glycosylation, but it transfers glucose residues.
Uniqueness
This compound is unique in its specific role in transferring N-acetylglucosamine residues, which is crucial for the synthesis of glycosaminoglycans and the regulation of protein function through O-GlcNAcylation. This specificity makes it a valuable tool in studying and manipulating glycosylation pathways .
Properties
Molecular Formula |
C15H23N3Na2O16P2 |
---|---|
Molecular Weight |
609.28 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
OYUJNUWEWMWPBM-CZILZAFRSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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